4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile
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Overview
Description
4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile is an organic compound with the molecular formula C15H12BrNO2 It is a derivative of benzonitrile, featuring a bromine atom at the 4-position and a 4-methoxybenzyl group attached via an oxygen atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-hydroxybenzonitrile.
Protection of Hydroxyl Group: The hydroxyl group is protected using 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be obtained.
Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives.
Scientific Research Applications
4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile depends on its application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds. In biological applications, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
4-Bromo-2-methoxybenzonitrile: Similar structure but lacks the 4-methoxybenzyl group.
4-Methoxybenzyl bromide: Used as a reagent in the synthesis of 4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile.
2-Bromo-5-methoxybenzyl bromide: Another brominated benzonitrile derivative with different substitution patterns.
Properties
IUPAC Name |
4-bromo-2-[(4-methoxyphenyl)methoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-18-14-6-2-11(3-7-14)10-19-15-8-13(16)5-4-12(15)9-17/h2-8H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHBVASFIDFYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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